5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole

Anticancer Microtubule destabilizer Cytotoxicity

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole (also designated A-123124 or compound is a synthetic 4,5-diarylisoxazole structurally derived from the natural stilbenoid combretastatin A-4 (CA-4). It functions as a microtubule-destabilizing agent that inhibits tubulin polymerization, thereby arresting mitosis and exerting potent antiproliferative effects against a broad panel of human and murine cancer cell lines.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 932033-65-3
Cat. No. B11054183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole
CAS932033-65-3
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3
InChIKeySDEVLRKDBBUKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole (CAS 932033-65-3): A High-Potency Combretastatin A-4 Analogue for Anticancer Procurement and Research


5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole (also designated A-123124 or compound 123124) is a synthetic 4,5-diarylisoxazole structurally derived from the natural stilbenoid combretastatin A-4 (CA-4) [1]. It functions as a microtubule-destabilizing agent that inhibits tubulin polymerization, thereby arresting mitosis and exerting potent antiproliferative effects against a broad panel of human and murine cancer cell lines [2]. The compound has been evaluated in both in vitro cytotoxicity assays and in vivo tumor xenograft models, consistently demonstrating activity that meets or exceeds the potency of clinical benchmarks such as CA-4 disodium phosphate (CA-4P) and paclitaxel [3].

Why 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole Cannot Be Replaced by Generic Isoxazole or Combretastatin Analogues


Within the 4,5-diarylisoxazole chemotype, minor positional isomerism or aryl ring substitution profoundly alters both tubulin-binding affinity and antiproliferative potency [1]. For instance, shifting the aryl substitution pattern from 4,5- to 3,4-diarylisoxazole yields regioisomers that exhibit 10- to 100-fold differences in cytotoxicity, and the presence of a 3-hydroxy group on ring B can either enhance or abolish activity depending on the heterocyclic core [2]. Therefore, even structurally close analogues—such as the 3,4-diaryl regioisomer 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazole (compound 29310186) or the pyrazole analogue compound 198732—cannot be assumed to be functionally interchangeable without explicit, quantitative comparative data [3].

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole Against Closest Comparators


Potency vs. Clinical Gold Standards CA-4P and Paclitaxel

In a head-to-head in vitro cytotoxicity panel using human (A549, PC-3) and murine tumor cell lines, A-123124 exhibited an IC50 of approximately 8 nM, making it 10- to 100-fold more potent than the reference compounds CA-4P (di-Na salt) and paclitaxel (Paclitaxel Ebewe®) [1]. This places A-123124 among the most active combretastatin mimetics reported, with a potency advantage that could translate to lower effective doses in downstream in vivo models [2].

Anticancer Microtubule destabilizer Cytotoxicity

Selectivity for Colon Cancer Models In Vivo

When evaluated in murine xenograft models, A-123124 demonstrated pronounced efficacy against human (HCT-116) and murine (C-26) colon carcinomas. Tumor growth inhibition and lifespan prolongation were statistically significant compared to vehicle control and approached biological significance, a result that was further enhanced when the compound was combined with radiation therapy [1]. This in vivo profile provides tissue-specific differentiation not reported for the regioisomeric comparator 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazole (compound 29310186), which has only been characterized in vitro [2].

Colon cancer Xenograft Tumor growth inhibition

Equipotent but Conformationally Distinct from the 3,4-Diaryl Regioisomer

In the same in vitro panel, 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole (compound 123124) and its 3,4-diaryl regioisomer 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazole (compound 29310186) both yielded an IC50 of approximately 8 nM [1]. Despite this equipotency, X-ray crystallographic analysis confirms that the two regioisomers adopt distinct three-dimensional conformations with different dihedral angles between the aryl rings and the isoxazole core [2]. These conformational differences can affect off-target interactions, metabolic stability, and formulation behavior, making the choice of the 4,5-diaryl scaffold a non-trivial decision in lead optimization [3].

Regioisomerism Tubulin binding Structure-activity relationship

Antimitotic Activity in a Phenotypic Sea Urchin Embryo Assay

Isoxazole 3a (structurally equivalent to A-123124) induced complete cleavage arrest in sea urchin embryos at a concentration of 1 nM, ranking it among the most potent antimitotics in a panel that included diarylpyrazoles, 1,2,3-triazoles, and pyrroles [1]. In the same assay, the 3-hydroxy-4-methoxy-substituted isoxazole analogue required 0.5 nM for full arrest, while the pyrazole analogue 1i required 1 nM and the triazole 7b required 0.5 nM, establishing a rank-order of antimitotic potency that can guide selection for tubulin-binding studies [1].

Antimitotic Sea urchin embryo Phenotypic screening

Recommended Application Scenarios for 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole in Drug Discovery and Chemical Biology


Lead Compound for Colon Cancer Therapeutics

The robust in vivo efficacy demonstrated in HCT-116 and C-26 colon carcinoma xenografts—with statistically significant tumor growth inhibition and lifespan extension—positions A-123124 as a compelling lead candidate for colon cancer drug development. The compound's in vitro potency surpasses that of CA-4P and paclitaxel by 10–100-fold, and its in vivo activity can be further enhanced by combining it with radiotherapy, making it suitable for preclinical combination therapy studies [1].

Chemical Probe for Microtubule Dynamics Research

With a validated antimitotic EC50 of 1 nM in the sea urchin embryo assay and confirmed tubulin-binding activity via the combretastatin binding site, A-123124 serves as a high-potency chemical probe for investigating microtubule polymerization dynamics. Its well-defined X-ray crystal structure enables rational design of analogues and facilitates computational docking studies [2].

Positive Control in Tubulin Polymerization Assays

Given its 10–100-fold greater potency relative to paclitaxel in cell-based cytotoxicity assays, A-123124 can be employed as a high-sensitivity positive control in tubulin polymerization inhibition assays. Its activity in the low nanomolar range allows for the detection of subtle changes in microtubule stability with minimal compound consumption, an advantage for high-throughput screening campaigns [3].

Scaffold for Structure-Activity Relationship (SAR) Expansion

The availability of quantitative activity data across multiple heterocyclic cores (isoxazole, pyrazole, triazole, pyrrole) in a single comparative study enables researchers to use A-123124 as a reference point for exploring the SAR of 4,5-diarylisoxazoles. Its equipotency with the 3,4-diaryl regioisomer, combined with its distinct conformational profile, makes it an ideal starting point for probing the stereoelectronic requirements of the colchicine binding site on tubulin [4].

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.